molecular formula C24H21N3O2 B2946196 N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide CAS No. 1448053-04-0

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2946196
CAS No.: 1448053-04-0
M. Wt: 383.451
InChI Key: ZWUMHXAOCVTCJG-UHFFFAOYSA-N
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Description

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazo[1,2-a]pyridine and xanthene moieties contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyridine moiety: This can be achieved through a condensation reaction involving 2-aminopyridine and an appropriate aldehyde under acidic conditions.

    Synthesis of the xanthene core: The xanthene structure can be synthesized via a Friedel-Crafts alkylation reaction using resorcinol and phthalic anhydride in the presence of a Lewis acid catalyst.

    Coupling of the two moieties: The final step involves coupling the imidazo[1,2-a]pyridine and xanthene structures through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Xanthene derivatives: Compounds with the xanthene structure are known for their fluorescent properties and are used in various imaging applications.

Uniqueness

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide is unique due to the combination of the imidazo[1,2-a]pyridine and xanthene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-2-26(16-17-15-25-22-13-7-8-14-27(17)22)24(28)23-18-9-3-5-11-20(18)29-21-12-6-4-10-19(21)23/h3-15,23H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUMHXAOCVTCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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